3-O-Methyl-D-glucopyranose-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Methyl-D-glucopyranose-d3: is a deuterium-labeled derivative of 3-O-Methyl-D-glucopyranose, a glucose analogue. This compound is often used in scientific research to study glucose transport and metabolism due to its structural similarity to glucose but with a non-metabolizable nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Synthesis: 3-O-Methyl-D-glucopyranose can be synthesized through the methylation of glucose.
Enzymatic Synthesis: Enzymatic methods can also be employed to methylate glucose, although these methods are less common compared to chemical synthesis.
Industrial Production Methods: : Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methylation techniques. The process is optimized for high yield and purity, ensuring the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: The compound can participate in substitution reactions, particularly involving the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as methyl iodide and sodium hydroxide are used for methylation reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the compound .
Scientific Research Applications
Mechanism of Action
3-O-Methyl-D-glucopyranose-d3 acts as a passive carrier-mediated transported glucose analogue. It is transported across cell membranes via glucose transporters but is not metabolized, making it useful for studying glucose transport without the confounding effects of glucose metabolism . The compound interacts with glucose transporters, facilitating the study of their function and regulation .
Comparison with Similar Compounds
Similar Compounds
3-O-Methyl-D-glucopyranose: The non-deuterated form of the compound, used similarly in glucose transport studies.
2-Deoxy-D-glucose: Another glucose analogue used in metabolic studies, but unlike 3-O-Methyl-D-glucopyranose-d3, it is metabolized to some extent.
6-Deoxy-D-glucose: Used in studies of glucose transport and metabolism, similar to this compound.
Uniqueness: : this compound is unique due to its deuterium labeling, which allows for more precise tracking and analysis in metabolic studies. Its non-metabolizable nature makes it particularly valuable for studying glucose transport without interference from metabolic processes .
Properties
Molecular Formula |
C7H14O6 |
---|---|
Molecular Weight |
197.20 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)-4-(trideuteriomethoxy)oxane-2,3,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7?/m1/s1/i1D3 |
InChI Key |
SCBBSJMAPKXHAH-OXXFEEDPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CO)O |
Canonical SMILES |
COC1C(C(OC(C1O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.